POLYGLYCERYL-6 POLYRICINOLEATE
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Descripción general
Descripción
POLYGLYCERYL-6 POLYRICINOLEATE is a polymeric ester made from a blend of castor oil and polyglycerin-6. It is widely used as an emulsifier in the food and cosmetics industries due to its ability to stabilize mixtures of immiscible liquids, such as oil and water .
Métodos De Preparación
POLYGLYCERYL-6 POLYRICINOLEATE is synthesized by esterifying condensed castor oil fatty acids with polyglycerol. The process involves heating glycerol to above 200°C in the presence of an alkaline catalyst to create polyglycerol. Separately, castor oil fatty acids are heated to above 200°C to create interesterified ricinoleic fatty acids. These two components are then mixed to form this compound .
Análisis De Reacciones Químicas
POLYGLYCERYL-6 POLYRICINOLEATE undergoes hydrolysis in the gut, resulting in the liberation of free polyglycerols, polyricinoleic acid, and ricinoleic acid. Di- and triglycerol are absorbed and excreted unchanged in the urine, while long-chain polyglycerols show lower absorption and are mainly excreted unchanged in feces . It is a lipophilic, nonionic surfactant with excellent salt and acid resistance .
Aplicaciones Científicas De Investigación
POLYGLYCERYL-6 POLYRICINOLEATE is extensively used in the food industry as an emulsifier to improve the flow characteristics of chocolate and other confectionery products. It is also used in spreads, salad dressings, and baked goods to improve texture and stability . In the cosmetics industry, it is used for its emollient and emulsifying properties, helping to keep products with unlike ingredients from separating . Recent research has focused on its use in water-in-oil emulsions to replace fat in low-calorie food products .
Mecanismo De Acción
POLYGLYCERYL-6 POLYRICINOLEATE works by decreasing the friction between solid particles in molten chocolate, reducing the yield stress so that it flows more easily, approaching the behavior of a Newtonian fluid . This mechanism is crucial for improving the efficiency of chocolate coating processes and reducing the quantity of cocoa butter needed in chocolate formulations.
Comparación Con Compuestos Similares
POLYGLYCERYL-6 POLYRICINOLEATE is similar to other emulsifiers such as lecithin, triricinolein, and polyglycerol . it is unique in its ability to significantly reduce the viscosity of chocolate and other food products, making them easier to process and handle. Its strong lipophilic nature and high emulsifying efficiency set it apart from other similar compounds .
Propiedades
Número CAS |
114355-43-0 |
---|---|
Fórmula molecular |
C11H7ClN2O |
Peso molecular |
0 |
Origen del producto |
United States |
Q1: What is the role of Polyglyceryl-6 Polyricinoleate in topical formulations?
A1: this compound is often incorporated into topical formulations, such as sunscreens [], due to its emulsifying properties. It helps to stabilize the mixture, preventing separation of the oil and water components. This ensures a uniform and aesthetically pleasing product.
Q2: How does this compound impact the delivery of active ingredients in topical formulations?
A2: Research suggests that this compound can enhance the skin permeability of certain drugs []. A study using riboflavin as a model drug demonstrated that incorporating this compound into a non-aqueous nanosuspension significantly improved riboflavin dispersibility []. This improved dispersibility, leading to smaller particle sizes, is thought to contribute to better penetration of the active ingredient into the stratum corneum, the outermost layer of the skin.
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